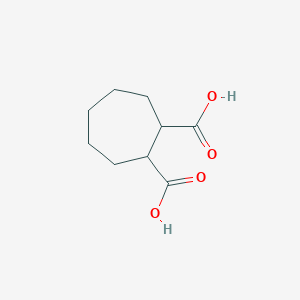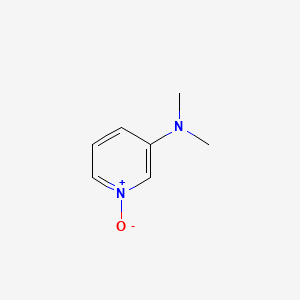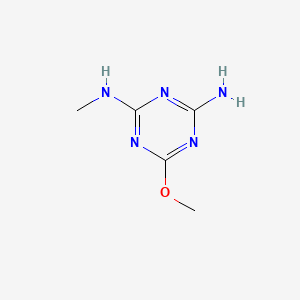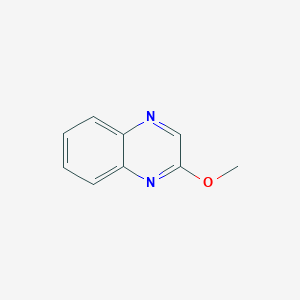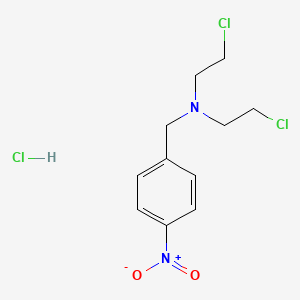
1-Acetyl-3-phenyl-1H-pyrazole
Descripción general
Descripción
1-Acetyl-3-phenyl-1H-pyrazole (1-AP) is a small organic molecule with a variety of applications in the fields of chemistry and biochemistry. It is a heterocyclic compound, which is composed of a pyrazole ring with an acetyl group attached to the nitrogen atom. The pyrazole ring is composed of four carbon atoms and two nitrogen atoms, and the acetyl group is composed of two carbon atoms and two hydrogen atoms. 1-AP has been studied extensively due to its diverse range of properties, including its ability to act as a ligand, a catalyst, and an inhibitor.
Mecanismo De Acción
1-Acetyl-3-phenyl-1H-pyrazole can act as a ligand, a catalyst, and an inhibitor. As a ligand, it binds to metal ions, such as copper and iron, and forms coordination complexes. As a catalyst, it accelerates the rate of organic reactions. As an inhibitor, it binds to enzymes and blocks their activity. In addition, this compound can bind to specific sites on proteins and modify their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory and analgesic effects, as well as the ability to reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, this compound has been found to have anticonvulsant effects in animal studies, and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-3-phenyl-1H-pyrazole has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized using a variety of methods. In addition, this compound has a wide range of applications in scientific research and can be used to study a variety of biological processes.
However, this compound also has some limitations for use in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. In addition, this compound can be toxic in high concentrations, and care must be taken to ensure that it is used in the correct concentrations.
Direcciones Futuras
1-Acetyl-3-phenyl-1H-pyrazole has a variety of potential applications in the medical field, and further research is needed to explore these possibilities. For example, this compound may have potential applications in the treatment of inflammatory and neurological disorders, as well as in the treatment of cancer. In addition, this compound may be useful in the development of new drugs, as it can bind to specific sites on proteins and modify their activity. Further research is also needed to explore the potential use of this compound in the synthesis of polymers materials and in the study of drug-receptor interactions.
Aplicaciones Científicas De Investigación
1-Acetyl-3-phenyl-1H-pyrazole has a variety of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used as a tool to study the structure and function of proteins, as it can bind to specific sites on proteins and modify their activity. In addition, this compound has been used in the synthesis of polymers materials, and as a model compound for the study of drug-receptor interactions.
Propiedades
IUPAC Name |
1-(3-phenylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDMOLFOCWOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578145 | |
| Record name | 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38858-98-9 | |
| Record name | 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





